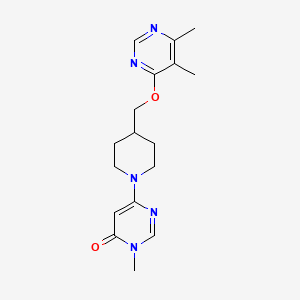

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one

Description

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a synthetic chemical compound belonging to the pyrimidine class

Properties

IUPAC Name |

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-12-13(2)18-10-19-17(12)24-9-14-4-6-22(7-5-14)15-8-16(23)21(3)11-20-15/h8,10-11,14H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZGUXJILKZYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=CC(=O)N(C=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 5,6-dimethylpyrimidin-4-yl ether: : This intermediate can be synthesized using a condensation reaction between appropriate aldehydes and amidines, followed by alkylation.

Formation of 4-(hydroxymethyl)piperidine: : This piperidine derivative is prepared through a multi-step reaction involving the reduction of piperidone followed by hydroxymethylation.

Coupling Reaction: : The final compound is synthesized via a nucleophilic substitution reaction where 5,6-dimethylpyrimidin-4-yl ether is coupled with 4-(hydroxymethyl)piperidine in the presence of a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the compound can be produced using large-scale batch reactors with optimized conditions for each step to ensure high yield and purity. Process optimization may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at specific sites, potentially forming oxo derivatives.

Reduction: : Reduction reactions may involve the reduction of pyrimidine rings, resulting in dihydropyrimidine derivatives.

Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring and pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dichloromethane, methanol, ethanol, water.

Catalysts: : Palladium on carbon, platinum oxide.

Major Products

Oxidation products: : Oxo derivatives with altered electronic properties.

Reduction products: : Dihydropyrimidine derivatives with different biological activities.

Substitution products: : Functionalized compounds with varied substituents.

Scientific Research Applications

The compound has diverse applications across several research fields:

Chemistry

Catalyst: : It may serve as a catalyst or catalyst precursor in organic synthesis.

Ligand: : Useful as a ligand in coordination chemistry due to its ability to coordinate with metal ions.

Biology

Inhibitor: : Acts as an enzyme inhibitor, potentially useful in studying enzyme kinetics and regulation.

Fluorescent Probe: : Used as a probe in fluorescence microscopy due to its distinct electronic properties.

Medicine

Drug Development: : Investigated as a lead compound in drug design, especially for targeting specific enzymes or receptors.

Diagnostic Agent: : Utilized in diagnostic assays for detecting specific biomolecules.

Industry

Material Science: : Applied in the development of new materials with unique properties.

Agrochemicals: : Potentially used in the formulation of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through the following mechanisms:

Enzyme Inhibition: : By binding to the active site of enzymes, it inhibits their activity.

Receptor Binding: : Acts on specific receptors, altering their conformation and function.

Signal Transduction Pathways: : Modulates pathways involved in cell signaling, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

6-(4-(((2,4-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one

6-(4-(((5,6-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyridin-4(3H)-one

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)ethyl)piperidin-1-yl)-3-ethylpyrimidin-4(3H)-one

Uniqueness

The uniqueness of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one lies in its specific substitution pattern on the pyrimidine and piperidine rings, which confers unique electronic and steric properties

So, what's next? Are you deep diving into a project with this compound?

Biological Activity

The compound 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a synthetic organic molecule notable for its complex structure and potential biological activity. This article delves into its biological properties, synthesizing data from various studies and sources to provide a comprehensive overview of its activities, mechanisms, and implications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound includes:

- A piperidine ring , which is known for its role in various biological activities.

- Pyrimidine moieties that are often associated with nucleic acid metabolism and enzyme interactions.

- Functional groups that suggest potential interactions with biological targets.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 330.38 g/mol. This complexity hints at diverse interactions within biological systems.

The biological activity of this compound is hypothesized to arise from several mechanisms:

- Enzyme Inhibition : Similar compounds have been documented as enzyme inhibitors, which could be relevant for therapeutic applications.

- Receptor Modulation : The structural components suggest potential interactions with various receptors, influencing cellular signaling pathways.

Predicted Biological Activities

Using computational methods like PASS (Prediction of Activity Spectra for Substances), the compound's potential activities can be predicted based on its structure. Such predictions indicate possible roles in:

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties.

- Anticancer Properties : Some pyrimidine derivatives have shown efficacy against cancer cell lines, suggesting that this compound may also possess anticancer activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the diversity in biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |

| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |

This table illustrates how variations in substituents can significantly affect biological activity, emphasizing the unique pharmacological potential of the target compound.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit promising results in vitro:

- Cytotoxicity Assays : In studies involving human cancer cell lines, certain derivatives demonstrated significant cytotoxic effects, inhibiting cell proliferation.

- Antioxidant Activity : Some analogs have shown antioxidant properties through DPPH radical scavenging assays, suggesting a protective effect against oxidative stress.

Mechanistic Insights

Mechanistic studies utilizing techniques such as:

- Molecular Docking : Computational docking studies can reveal how the compound interacts at the molecular level with target enzymes or receptors.

- Cell Signaling Pathways : Investigating how this compound affects specific signaling pathways can elucidate its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Piperidine functionalization : The piperidine ring is modified via alkylation or Mitsunobu reactions to introduce the (5,6-dimethylpyrimidin-4-yl)oxymethyl group .

- Pyrimidinone assembly : The pyrimidin-4(3H)-one core is synthesized through cyclocondensation of thiourea derivatives with β-keto esters, followed by methylation at the N3 position .

- Coupling strategies : Amide or Suzuki-Miyaura couplings may link the piperidine and pyrimidinone moieties, though steric hindrance from methyl groups requires optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. Which analytical methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of methyl groups and piperidine substitution patterns. For example, coupling constants in 2D NOESY can resolve spatial proximity between the piperidine and pyrimidinyl groups .

- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) ensures purity (>95%), while high-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 398.182) .

- X-ray crystallography : Used to resolve ambiguous stereochemistry in the piperidine ring or confirm hydrogen-bonding motifs in the pyrimidinone core .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine-pyrimidinone scaffold?

- Steric hindrance : The 5,6-dimethylpyrimidin-4-yl group reduces nucleophilicity at the piperidine nitrogen, necessitating elevated temperatures (80–100°C) for alkylation reactions .

- Electronic effects : Electron-donating methyl groups on the pyrimidine ring stabilize the oxymethyl linker, reducing susceptibility to hydrolysis. However, under acidic conditions (pH < 3), partial cleavage of the ether bond is observed .

- Comparative studies : Analogues lacking methyl groups show 30–50% faster degradation rates in simulated gastric fluid, highlighting the role of methylation in metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogues?

Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Standardized assays : Use isogenic cell lines (e.g., HEK293T) and control compounds (e.g., staurosporine for kinase inhibition) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylated derivatives) that may contribute to off-target effects .

- Dose-response validation : Replicate IC₅₀ measurements across ≥3 independent labs using blinded samples to confirm potency claims .

Q. How can computational modeling guide SAR studies for this scaffold?

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding poses in targets like PI3Kγ, where the pyrimidinone oxygen forms hydrogen bonds with Val882 .

- QSAR models : Hammett σ values for substituents on the pyrimidine ring correlate with logP (R² = 0.89), aiding in optimizing lipophilicity .

- MD simulations : 100-ns trajectories reveal conformational flexibility in the piperidine ring, suggesting rigidification via spirocyclic motifs could enhance target affinity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating target engagement?

- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., CDK2, EGFR) at ATP concentrations near Kₘ (1 mM) .

- Cellular uptake : Radiolabel the compound with ³H at the methyl group (tritiation via Pd/C-catalyzed exchange) and measure accumulation in MCF-7 cells .

- CYP450 inhibition : Fluorescent-based assays (e.g., Vivid® CYP3A4) assess metabolic stability and drug-drug interaction risks .

Q. How to design in vivo studies for pharmacokinetic profiling?

- Dosing regimens : Administer 10 mg/kg (IV) and 25 mg/kg (PO) in Sprague-Dawley rats, with serial plasma sampling over 24h.

- Bioanalysis : Quantify compound levels via UPLC-MS/MS (LLOQ = 1 ng/mL) and calculate AUC, t₁/₂, and bioavailability .

- Tissue distribution : Autoradiography or LC-MS of homogenized organs (liver, brain) identifies accumulation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.